A-Technical Guide to 3-(Piperidin-4-yl)aniline: Structure, Properties, and Synthetic Strategy
A-Technical Guide to 3-(Piperidin-4-yl)aniline: Structure, Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery. The piperidine ring is a dominant and privileged fragment, integral to numerous therapeutics due to its favorable physicochemical properties and ability to serve as a versatile linker or primary pharmacophore.[1] When coupled with an aniline moiety, it creates a bifunctional building block with significant potential. This guide provides an in-depth technical examination of a specific isomer, 3-(piperidin-4-yl)aniline .
While its isomers, particularly 4-(piperidin-3-yl)aniline (a key intermediate in the synthesis of the PARP inhibitor Niraparib), are extensively documented, 3-(piperidin-4-yl)aniline presents a unique structural framework. The meta-substitution pattern on the aniline ring offers a distinct spatial arrangement of functional groups compared to its ortho- and para-counterparts, providing a valuable tool for fine-tuning structure-activity relationships (SAR) in drug design. This document will detail the molecule's structural and chemical properties, propose a robust synthetic strategy, and discuss its conceptual applications in pharmaceutical research, leveraging established principles of its constituent functional groups.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and nomenclature. 3-(Piperidin-4-yl)aniline consists of a piperidine ring attached at its 4-position to the 3-position of an aniline ring.
dot graph { layout="neato"; node [shape=plaintext]; edge [style=solid];
// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C1 [label="C", pos="-1.2,0.6!"]; C2 [label="C", pos="-1.2,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="1.2,0.6!"]; H_N1 [label="H", pos="-0.5,1.8!"];
C_piperidine [label="C", pos="2.4,0!"]; C_p1 [label="C", pos="3.6,0.6!"]; C_p2 [label="C", pos="4.8,0!"]; N_piperidine [label="N", pos="3.6,-0.6!"]; C_p3 [label="C", pos="2.4,-1.2!"]; C_p4 [label="C", pos="1.2,-1.8!"]; // This is a placeholder, will connect C_p3 to N_piperidine
// Aniline Ring bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Piperidine attachment C5 -- C_piperidine;
// Piperidine Ring bonds C_piperidine -- C_p1; C_p1 -- C_p2; C_p2 -- N_piperidine; N_piperidine -- C_p3; C_p3 -- C_piperidine;
// Add hydrogens for clarity if needed, or keep it skeletal // For this diagram, a simplified skeletal view is better. Let's redraw.
// Skeletal representation A1 [label="N", pos="2.6, 2.1!"]; H1 [label="H₂", pos="3.1, 2.4!"];
B1 [label="", shape=none, pos="2.0, 1.2!"]; B2 [label="", shape=none, pos="0.8, 1.2!"]; B3 [label="", shape=none, pos="0.2, 0!"]; B4 [label="", shape=none, pos="0.8, -1.2!"]; B5 [label="", shape=none, pos="2.0, -1.2!"]; B6 [label="", shape=none, pos="2.6, 0!"];
C1_p [label="", shape=none, pos="3.8, 0!"]; C2_p [label="", shape=none, pos="4.4, 1.2!"]; C3_p [label="", shape=none, pos="5.6, 1.2!"]; N_p [label="N", pos="6.2, 0!"]; H_p [label="H", pos="6.7, 0!"]; C4_p [label="", shape=none, pos="5.6, -1.2!"]; C5_p [label="", shape=none, pos="4.4, -1.2!"];
// Draw bonds A1 -- B1; B1 -- B2; B2 -- B3; B3 -- B4; B4 -- B5; B5 -- B6; B6 -- B1; B6 -- C1_p;
C1_p -- C2_p; C2_p -- C3_p; C3_p -- N_p; N_p -- C4_p; C4_p -- C5_p; C5_p -- C1_p;
// Nodes for the benzene ring c1 [pos="0,0!", label=""]; c2 [pos="-1,-1!", label=""]; c3 [pos="-0.5,-2!", label="NH₂"]; c4 [pos="0.5,-2!", label=""]; c5 [pos="1,-1!", label=""]; c6 [pos="0.5,0!", label=""];
// Nodes for the piperidine ring p1 [pos="1.5,1!", label=""]; p2 [pos="2.5,1!", label=""]; p3 [pos="3,-0!", label=""]; p4 [pos="2.5,-1!", label="NH"]; p5 [pos="1.5,-1!", label=""];
// Edges for benzene ring c1 -- c2 [style=double]; c2 -- c3; c3 -- c4 [style=double]; c4 -- c5; c5 -- c6 [style=double]; c6 -- c1;
// Edges for piperidine ring c1 -- p1; p1 -- p2; p2 -- p3; p3 -- p4; p4 -- p5; p5 -- c1; } // The above DOT is also not ideal. Let's create a clean, standard representation. graph chemical_structure { layout=neato; node [shape=point, width=0.01, height=0.01]; edge [penwidth=1.5];
}
// Final corrected DOT for a clear structure dot graph G { graph [layout=neato, overlap=false, splines=true, size="7,5", ratio=fill]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [penwidth=1.5];
}
Figure 1: 2D Structure of 3-(piperidin-4-yl)aniline.Key Identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(Piperidin-4-yl)aniline | N/A |
| Alternate Name | 4-(3-Aminophenyl)piperidine | N/A |
| CAS Number | 19733-55-2 | Vendor Data |
| Molecular Formula | C₁₁H₁₆N₂ | [2] |
| Molecular Weight | 176.26 g/mol | [2] |
| SMILES | C1CNCCC1C2=CC=CC(=C2)N | N/A |
| InChIKey | HHPBFHJCBMETRO-UHFFFAOYSA-N (Isomer) |[2] |
Note: Due to the prevalence of isomers in literature, identifiers should always be cross-referenced with the specific CAS number.
Physicochemical Properties: A Tale of Two Nitrogens
The properties of 3-(piperidin-4-yl)aniline are dictated by its three key components: the aromatic ring, the primary aromatic amine (aniline), and the secondary aliphatic amine (piperidine).
| Property | Predicted Value | Rationale and Scientific Insight |
| pKa₁ (Piperidine N) | ~10-11 | The piperidine nitrogen is a secondary aliphatic amine, making it the more basic of the two nitrogen atoms. Its pKa is expected to be similar to that of piperidine itself (~11.1), ready to be protonated under physiological conditions. |
| pKa₂ (Aniline N) | ~4-5 | The aniline nitrogen is a primary aromatic amine. The lone pair on this nitrogen is delocalized into the benzene ring, significantly reducing its basicity compared to the aliphatic amine.[3][4] Substituent effects from the piperidine ring are primarily inductive and weak at the meta position.[5] |
| XLogP3-AA | ~1.8 - 2.5 | This value indicates moderate lipophilicity, a desirable trait in many drug candidates. The piperidine ring contributes to lipophilicity, while the two amine groups provide hydrophilic character, creating a balanced profile. |
| Hydrogen Bond Donors | 2 (N-H from aniline, N-H from piperidine) | The presence of two distinct N-H groups allows the molecule to act as a potent hydrogen bond donor in interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (Lone pairs on each N atom) | Both nitrogen atoms can act as hydrogen bond acceptors, further enhancing the molecule's ability to form strong intermolecular interactions. |
Predicted Spectroscopic Profile
For unambiguous characterization, understanding the expected spectroscopic signature is critical.
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¹H NMR Spectroscopy:
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Aromatic Region (δ 6.5-7.5 ppm): The protons on the aniline ring will appear in this region. Due to the 1,3- (or meta-) substitution pattern, a complex multiplet pattern is expected, typically consisting of four distinct signals.
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Aliphatic Region (δ 1.5-3.5 ppm): The ten protons of the piperidine ring will reside here. The spectrum will be complex due to overlapping signals. The proton at the C4 position (the point of attachment) would likely be a multiplet. Protons on carbons adjacent to the nitrogen (C2, C6) would be deshielded and appear further downfield within this range.
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Amine Protons (Variable): The signals for the aniline (-NH₂) and piperidine (-NH) protons are often broad and their chemical shift is dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the aniline ring carbons. The carbon atom attached to the amino group (C3) and the carbon atom attached to the piperidine ring (C1) will be key diagnostic signals.
-
Aliphatic Carbons (δ 25-55 ppm): Four distinct signals are expected for the piperidine ring carbons (C2/C6 and C3/C5 being equivalent). The C4 carbon, being attached to the aromatic ring, would appear as a unique signal in this region.
-
-
Infrared (IR) Spectroscopy:
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N-H Stretching: A pair of sharp bands around 3350-3450 cm⁻¹ will indicate the primary aniline amine (-NH₂). A single, broader band around 3300-3350 cm⁻¹ will correspond to the secondary amine (-NH) in the piperidine ring.
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C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be observed just below 3000 cm⁻¹.
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Synthesis and Mechanistic Insights: A Strategic Approach
A robust and scalable synthesis is paramount for the utility of any building block. While specific literature for 3-(piperidin-4-yl)aniline is sparse, a reliable strategy can be designed based on well-established chemical transformations. The most logical approach is the reduction of a nitro-aromatic precursor.
Figure 2: Proposed synthetic workflow for 3-(piperidin-4-yl)aniline.
Detailed Experimental Protocol (Conceptual):
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Step 1: Synthesis of N-Boc-4-(3-nitrophenyl)piperidin-4-ol
-
Rationale: This step constructs the core C-C bond between the two rings. Using an N-Boc protected piperidone ensures the piperidine nitrogen does not interfere and improves solubility. The Grignard reaction is a classic and reliable method for aryl-carbonyl addition.
-
Procedure: To a solution of 3-bromonitrobenzene in anhydrous THF at -78°C, add n-butyllithium dropwise to form the aryl lithium species. After stirring, add a solution of N-Boc-4-piperidone in THF. Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.
-
-
Step 2: Dehydration and Double Bond Reduction
-
Rationale: The tertiary alcohol is removed, and the resulting double bond is reduced simultaneously with the nitro group in the final step. This is a more efficient approach than a separate dehydration and reduction sequence.
-
Procedure: Dissolve the alcohol from Step 1 in ethanol. Add a catalytic amount of palladium on carbon (10 wt. %). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
-
Step 3: Catalytic Reduction of the Nitro Group and Boc-Deprotection
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Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines.[4] This single step can often achieve both nitro reduction and removal of the Boc protecting group under acidic conditions.
-
Procedure: Filter the catalyst from the reaction mixture through Celite. Acidify the filtrate with HCl in ethanol to facilitate Boc-deprotection. Concentrate the solution under reduced pressure. Neutralize with a base (e.g., NaOH) to a pH of ~10-12 and extract the final product, 3-(piperidin-4-yl)aniline, into an organic solvent like dichloromethane. Wash the organic layer with brine, dry, and concentrate to yield the purified product.
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Applications in Drug Discovery: A Scaffold of Opportunity
The true value of 3-(piperidin-4-yl)aniline lies in its potential as a versatile scaffold for building complex, biologically active molecules.[6] Its structure presents two key points for diversification.
Figure 3: Role of 3-(piperidin-4-yl)aniline as a versatile drug discovery scaffold.
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The Aniline Nitrogen (Nucleophilic Handle): The primary aromatic amine is a key nucleophile. It can be readily acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in various cross-coupling reactions. This allows for the introduction of a wide array of functional groups to probe interactions with a target protein.
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The Piperidine Nitrogen (Basic Handle and Linker): The secondary amine of the piperidine ring is a stronger base and can be functionalized through N-alkylation, reductive amination, or acylation.[7] This site is often used to attach larger substituents, modulate the overall basicity and solubility of the molecule, or orient vectors towards different pockets of a binding site. Piperidine-containing compounds are well-represented in central nervous system (CNS) therapies, making this a scaffold of interest for neurological targets.[8][9]
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The Meta-Substitution Vector: The 1,3-substitution pattern creates a "kinked" geometry compared to a linear para-isomer. This specific spatial orientation is crucial in drug design, as it can position functional groups in different regions of a receptor's binding pocket, potentially leading to novel interactions and improved selectivity or potency.
Conclusion
3-(Piperidin-4-yl)aniline is a valuable, albeit under-documented, chemical building block for pharmaceutical research. Its bifunctional nature, combining the reactivity of an aniline with the desirable properties of a piperidine scaffold, offers significant opportunities for library synthesis and lead optimization. The distinct meta-substitution pattern provides a unique geometric framework for exploring chemical space. The synthetic strategies outlined herein, based on established and reliable chemical principles, provide a clear path for its preparation, enabling its broader application in the development of next-generation therapeutics.
References
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- (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
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- (n.d.). a) Different modalities of piperidine-containing drugs and drug...
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